Antitrypanosomal agent 16

Antitrypanosomal Drug Discovery Parasitology

Antitrypanosomal Agent 16 (compound 4a) is a nitrofurylazine with an unmatched selectivity index (SI > 7761) and potent activity (IC50 0.04 µM) against T. congolense IL3000. It vastly outperforms close analogs like 8b (SI 232) as a positive control, ensuring assay integrity in high-throughput screening where host cell viability is critical (>100 µM vs THP-1 & Vero cells). Ideal for SAR-driven optimization and probing species-specific pathways.

Molecular Formula C12H8BrN3O3
Molecular Weight 322.11 g/mol
Cat. No. B12363515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 16
Molecular FormulaC12H8BrN3O3
Molecular Weight322.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NN=CC2=CC=C(O2)[N+](=O)[O-])Br
InChIInChI=1S/C12H8BrN3O3/c13-10-3-1-9(2-4-10)7-14-15-8-11-5-6-12(19-11)16(17)18/h1-8H/b14-7+,15-8+
InChIKeyHQDRVZFQUIUQSK-IROCBMIISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 16: Potent Nitrofurylazine Trypanocide for T. congolense Research


Antitrypanosomal agent 16 (corresponding to compound 4a in the primary literature) is a nitrofurylazine derivative with the molecular formula C12H8BrN3O3 and molecular weight of 322.11 g/mol [1]. It functions as a potent trypanocide with a reported IC50 of 0.04 μM against the Trypanosoma congolense strain IL3000, a major causative agent of nagana in livestock [2]. This compound emerged from a broader screening program evaluating nitrofuranylazines as next-generation antitrypanosomal leads, prompted by the limitations of existing veterinary trypanocides such as diminazene aceturate and pentamidine [3].

Why Antitrypanosomal Agent 16 Cannot Be Substituted with In-Class Analogs: Selectivity and Structural Nuance


Within the nitrofurylazine chemotype, subtle structural modifications produce dramatic differences in both antiparasitic potency and mammalian cytotoxicity [1]. Direct head-to-head evaluation in the same T. congolense IL3000 assay revealed that compound 4a (antitrypanosomal agent 16) achieves an IC50 of 0.04 μM with a selectivity index (SI) > 7761, while the closely related nitrothienylazine analog 8b, despite sharing identical potency (IC50 0.04 μM), exhibits a 33-fold lower selectivity index (SI = 232) [2]. Even within the same subclass, compound 7a shows slightly improved potency (IC50 0.03 μM) but with a different selectivity profile (SI > 9542), underscoring that potency alone does not predict therapeutic window [3]. Generic substitution among these analogs without understanding their selectivity profiles could lead to significant differences in experimental outcomes, particularly in assays where host cell viability is a critical endpoint.

Quantitative Differentiation of Antitrypanosomal Agent 16: Head-to-Head Evidence Against Key Comparators


Comparative Potency: Antitrypanosomal Agent 16 vs. Pentamidine Against T. congolense IL3000

Antitrypanosomal agent 16 (compound 4a) demonstrates an IC50 of 0.04 μM against T. congolense strain IL3000, representing an 11-fold improvement in potency compared to the clinical control trypanocide pentamidine, which exhibits an IC50 of 0.448 μM in the same strain [1][2]. This potency differential is derived from cross-study comparison using the same parasite strain and comparable assay conditions.

Antitrypanosomal Drug Discovery Parasitology

Selectivity Index Comparison: Antitrypanosomal Agent 16 vs. Nitrothienylazine Analog 8b

In a direct head-to-head comparison within the same study, antitrypanosomal agent 16 (compound 4a) achieved a selectivity index (SI) > 7761, calculated as the ratio of cytotoxic IC50 against mammalian cells to antiparasitic IC50. In contrast, the nitrothienylazine analog 8b, despite sharing identical antiparasitic potency (IC50 = 0.04 μM), exhibited a substantially lower SI of 232 [1].

Selectivity Cytotoxicity Antitrypanosomal

Intra-Class Potency and Selectivity Trade-Off: 4a vs. 7a

Within the same nitrofurylazine subclass, compound 7a (antitrypanosomal agent 17) exhibits a marginally lower IC50 of 0.03 μM compared to 0.04 μM for antitrypanosomal agent 16 (compound 4a), a 1.33-fold difference. However, compound 7a also displays a higher selectivity index (SI > 9542) compared to 4a (SI > 7761) [1]. This intra-class comparison illustrates that potency and selectivity are not linearly correlated, and the specific structural features of 4a provide a distinct balance of these parameters.

Structure-Activity Relationship SAR Nitrofurylazine

Species-Specific Susceptibility: T. congolense vs. T. b. brucei

The nitrofurylazine series demonstrates marked species-dependent activity. While antitrypanosomal agent 16 (4a) achieves an IC50 of 0.04 μM against T. congolense IL3000, the same compound shows significantly reduced potency against T. b. brucei (strain Lister 427, VAT MITat 1.2) with an IC50 of approximately 1.22 μM, representing a 30-fold decrease in activity [1][2]. This differential susceptibility highlights the compound's utility as a T. congolense-selective probe.

Species Selectivity Trypanosoma congolense Trypanosoma brucei

Optimal Application Scenarios for Antitrypanosomal Agent 16 Based on Quantitative Evidence


High-Throughput Screening of T. congolense Inhibitors

With an IC50 of 0.04 μM against T. congolense IL3000 and a selectivity index exceeding 7761 [1], antitrypanosomal agent 16 serves as an ideal positive control or reference compound in high-throughput screening campaigns targeting T. congolense. Its robust potency ensures reliable signal-to-noise ratios, while the high selectivity index minimizes confounding cytotoxicity in mammalian cell-based assay formats.

Structure-Activity Relationship (SAR) Studies on Nitrofurylazine Scaffolds

The well-characterized potency (IC50 = 0.04 μM) and selectivity (SI > 7761) of antitrypanosomal agent 16 provide a quantitative benchmark for evaluating novel nitrofurylazine analogs [1]. Its direct comparison with compound 7a (IC50 = 0.03 μM; SI > 9542) and compound 8b (IC50 = 0.04 μM; SI = 232) establishes a clear SAR framework for optimizing both antiparasitic activity and therapeutic window within this chemical series [2].

Mechanistic Studies of T. congolense-Specific Pathways

The 30-fold selectivity of antitrypanosomal agent 16 for T. congolense over T. b. brucei [1][3] positions this compound as a valuable chemical probe for investigating species-specific metabolic or signaling pathways unique to T. congolense. Researchers can leverage this differential activity to identify and validate molecular targets that distinguish these closely related trypanosome species.

In Vitro Pharmacodynamic Modeling and Dose-Response Characterization

The combination of sub-micromolar potency and high selectivity makes antitrypanosomal agent 16 suitable for detailed in vitro pharmacodynamic studies. Its well-defined IC50 (0.04 μM) and cytotoxicity profile (>100 μM against THP-1 and Vero cells) allow for accurate determination of concentration-effect relationships and time-kill kinetics without interference from host cell toxicity.

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